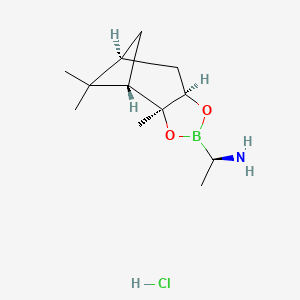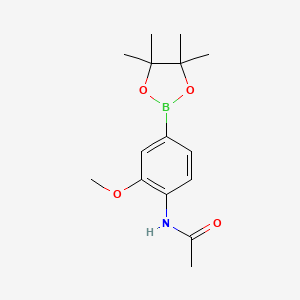
3-Isopropyl-4-methylbenzoic acid
Übersicht
Beschreibung
3-Isopropyl-4-methylbenzoic acid (IPMB) is an organic acid that has a wide range of applications in the biomedical and pharmaceutical industries. It is a compound that is found naturally in the human body, but can also be synthesized in the laboratory. It is a versatile compound that has been used in a variety of different scientific research studies, including those involving drug development and medical diagnostics. In
Wissenschaftliche Forschungsanwendungen
Steric Effects and Conformational Analysis
3-Isopropyl-4-methylbenzoic acid, among other isopropylbenzoic acids, has been studied for its steric effects in various solvents and phases. Fiedler et al. (1999) explored the steric effects of the isopropyl group in isopropylbenzoic acids, including the 3-isopropyl variant, on enthalpies of formation, gas-phase acidities, and IR spectra in different solvents. This research helps in understanding the conformational behavior of such compounds in various chemical environments (Fiedler et al., 1999).
Crystal Structure Studies
The study of crystal structures involving compounds similar to 3-Isopropyl-4-methylbenzoic acid can reveal valuable information about molecular arrangements and interactions. For instance, Chen Xiang (2011) conducted research on compounds with 3-methylbenzoic acid, which can provide insights into the behavior of structurally similar compounds like 3-Isopropyl-4-methylbenzoic acid in crystalline forms (Chen Xiang, 2011).
Synthetic Intermediates and Molecular Structures
Compounds such as the methyl ester of the 3-formyl-4,6-dihydroxy-5-isopropyl-2-methylbenzoic acid, a synthetic intermediate to Espintanol, have been studied for their molecular structures using X-ray crystal analysis. This type of research, conducted by Covarrubias-Zúñiga et al. (2002), provides valuable insights into the molecular architecture of complex organic compounds, including those related to 3-Isopropyl-4-methylbenzoic acid (Covarrubias-Zúñiga et al., 2002).
Solubility and Thermodynamics
Understanding the solubility and thermodynamic properties of compounds like 3-Isopropyl-4-methylbenzoic acid is crucial in various applications, including pharmaceuticals and material science. Studies such as those by Xu et al. (2021), which explore the solubilizing properties of organic solvents, can provide insights into the solubility behavior of similar compounds (Xu et al., 2021).
Chemical Reactions and Photocatalytic Degradation
Research into the chemical reactions and photocatalytic degradation involving compounds similar to 3-Isopropyl-4-methylbenzoic acid can offer insights into their reactivity and potential applications in environmental chemistry. For example, Wang et al. (2000) studied the photocatalytic reaction of o-methylbenzoic acid, which can shed light on the behavior of related compounds under similar conditions (Wang et al., 2000).
Wirkmechanismus
Target of Action
Similar compounds, such as mefenamic acid, a non-steroidal anti-inflammatory drug (nsaid), primarily target the prostaglandin synthetase receptors cox-1 and cox-2 .
Mode of Action
Drawing parallels from mefenamic acid, it can be inferred that the compound might bind to the prostaglandin synthetase receptors cox-1 and cox-2, inhibiting the action of prostaglandin synthetase . This inhibition could lead to a decrease in the production of prostaglandins, which are major mediators of inflammation and pain.
Biochemical Pathways
Similar compounds like mefenamic acid affect the cyclooxygenase (cox) pathway . The COX pathway is responsible for the production of prostaglandins, which play a key role in inflammation, pain, and fever. By inhibiting COX-1 and COX-2, the compound could potentially reduce these symptoms.
Result of Action
If it acts similarly to mefenamic acid, it could potentially reduce inflammation, pain, and fever by inhibiting the production of prostaglandins .
Eigenschaften
IUPAC Name |
4-methyl-3-propan-2-ylbenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-7(2)10-6-9(11(12)13)5-4-8(10)3/h4-7H,1-3H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASLZGVZZQABSNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)O)C(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Isopropyl-4-methylbenzoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[4-(3-Amino-benzyl)-piperazin-1-YL]-ethanol](/img/structure/B3167351.png)

![[2-Amino-1-(4-methylphenyl)ethyl]diethylamine](/img/structure/B3167375.png)


![2-[2-(1-Ethyl-piperidin-2-YL)-ethoxy]-phenylamine](/img/structure/B3167390.png)




![4-chloro-5-(2-methoxyethyl)-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B3167417.png)
![2-chloro-4-(5H-pyrrolo[3,2-d]pyrimidin-4-yloxy)aniline](/img/structure/B3167421.png)

![4-{[(3-methoxypropyl)amino]methyl}-N,N-dimethylaniline](/img/structure/B3167438.png)